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Introduction

Ko 143 is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast
Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] BCRP is a key multidrug resistance protein
that actively extrudes a wide range of xenobiotics, including many chemotherapeutic agents,
from cells. Its overexpression in cancer cells is a significant mechanism of acquired drug
resistance. Ko 143, a synthetic analog of the fungal fumitremorgin C, reverses this resistance
by blocking the transporter's efflux function.[4] These application notes provide a
comprehensive guide to determining and utilizing the effective concentration of Ko 143 in cell
culture for studying BCRP function and overcoming multidrug resistance.

Key Applications

o BCRP Inhibition Assays: To study the function and substrate specificity of the BCRP
transporter.

o Chemosensitization Studies: To investigate the ability of Ko 143 to restore the efficacy of
chemotherapeutic drugs in BCRP-overexpressing cancer cells.

e Pharmacokinetic and Drug-Drug Interaction Studies: To understand the role of BCRP in drug
absorption, distribution, and elimination.
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Data Presentation: Effective Concentrations of Ko
143

The effective concentration of Ko 143 can vary depending on the cell line, the specific
application, and the expression level of BCRP. The following tables summarize key quantitative
data from various in vitro studies.

Table 1: Potency of Ko 143 as a BCRP Inhibitor

Parameter Value Cell Line/System Reference

Cell-free ATPase
ICso 9.7 nM [2]
assay

BCRP-mediated drug
ECo0 26 nM ] [1]
resistance reversal

Ki 0.079- 0.10 uM BCRP vesicles [5]

Table 2: Effective Concentrations of Ko 143 in Different Cell Lines
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. o Effective
Cell Line Application . Notes Reference
Concentration
o Used for time-
HEK-293 BCRP Inhibition 1uM [2]
course assays.
I Used for time-
MCF-7 BCRP Inhibition 1uM [2]
course assays.
Reverses
Chemosensitizati  ECoo topotecan and
IGROV1/T8 . .
on concentration mitoxantrone
resistance.
Reverses
Chemosensitizati ECoo topotecan and
MEF3.8/T6400 . .
on concentration mitoxantrone
resistance.
Used as a
MDCK II-BCRP BCRP Inhibition 4 uM positive control [6]
inhibitor.
Used in Hoechst
o 33342
Hep G2 BCRP Inhibition 20 M ) [7]18]
accumulation
assay.
Used in Hoechst
MCF-7 o 33342
BCRP Inhibition 20 uM ] [718]
(transfected) accumulation
assay.
Table 3: Selectivity of Ko 143 for ABC Transporters
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Transporter Inhibition at 21 pM Notes Reference
Highly selective at
BCRP (ABCG2) Potent Inhibition nanomolar [1114]

concentrations.

>200-fold less active

P-glycoprotein (P- o against P-gp
Inhibition [4]
gp/ABCB1) compared to BCRP at
lower concentrations.
>200-fold less active
o against MRP1
MRP1 (ABCC1) Inhibition [4]

compared to BCRP at

lower concentrations.

Note on Cytotoxicity: Ko 143 is generally considered non-toxic at concentrations required for

effective BCRP inhibition. However, it is always recommended to perform a cytotoxicity assay

for each new cell line and experimental condition.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of Ko 143 using

an MTS Assay

This protocol is to determine the half-maximal inhibitory concentration (ICso) of Ko 143 and to

ensure that the concentrations used for BCRP inhibition are not cytotoxic.

Materials:

Cells of interest

Complete cell culture medium

96-well clear-bottom black plates

Ko 143 stock solution (e.g., 10 mM in DMSO)

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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» Plate reader capable of measuring absorbance at 490 nm
Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
uL of complete medium. Incubate overnight at 37°C in a 5% COz incubator.

Compound Preparation: Prepare a serial dilution of Ko 143 in complete medium. A typical
concentration range to test for cytotoxicity is from 0.01 puM to 100 uM. Include a vehicle
control (DMSO) at the highest concentration used.

Treatment: Remove the medium from the wells and add 100 pL of the prepared Ko 143
dilutions or vehicle control.

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% COz2 incubator.

MTS Assay: Add 20 pL of MTS reagent to each well. Incubate for 1-4 hours at 37°C,
protected from light.

Measurement: Measure the absorbance at 490 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the percentage of viability against the log of the Ko 143 concentration to
determine the ICso value.

Protocol 2: BCRP Inhibition Assay using Hoechst 33342
Dye Efflux

This protocol measures the ability of Ko 143 to inhibit the BCRP-mediated efflux of the
fluorescent substrate Hoechst 33342.

Materials:
» BCRP-overexpressing cells and parental control cells
o Complete cell culture medium

Ko 143

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Hoechst 33342 (stock solution, e.g., 1 mg/mL in water)

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

96-well black, clear-bottom plates

Fluorescence plate reader or flow cytometer

Procedure:

Cell Seeding: Seed BCRP-overexpressing and parental cells in a 96-well plate at a density
that will result in a confluent monolayer on the day of the assay.

Pre-incubation with Inhibitor: Wash the cells with warm HBSS. Pre-incubate the cells with
various concentrations of Ko 143 (e.g., 0.01 puM to 10 uM) or vehicle control in HBSS for 30-
60 minutes at 37°C.

Substrate Loading: Add Hoechst 33342 to each well to a final concentration of 5 pM.
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

Wash: Remove the loading solution and wash the cells twice with ice-cold HBSS to stop the
efflux.

Fluorescence Measurement: Add 100 pL of cold HBSS to each well and immediately
measure the intracellular fluorescence using a plate reader (Excitation: ~350 nm, Emission:
~460 nm). Alternatively, cells can be trypsinized and analyzed by flow cytometry.

Data Analysis: Increased intracellular fluorescence in the presence of Ko 143 indicates
inhibition of BCRP-mediated efflux. Calculate the fold-increase in fluorescence compared to
the vehicle control.

Protocol 3: Chemosensitization Assay

This protocol determines the ability of Ko 143 to sensitize BCRP-overexpressing cells to a

chemotherapeutic drug that is a BCRP substrate.

Materials:
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BCRP-overexpressing cells and parental control cells

Complete cell culture medium

Ko 143

BCRP substrate chemotherapeutic drug (e.g., mitoxantrone, topotecan)
96-well plates

MTS or other cell viability assay reagent

Procedure:

Cell Seeding: Seed both BCRP-overexpressing and parental cells in 96-well plates.

Treatment: Treat the cells with a serial dilution of the chemotherapeutic drug in the presence
or absence of a fixed, non-toxic concentration of Ko 143 (determined from Protocol 1,
typically in the range of 0.1 to 1 uM).

Incubation: Incubate the plates for 72 hours at 37°C in a 5% COz2 incubator.
Viability Assay: Perform a cell viability assay (e.g., MTS assay as described in Protocol 1).

Data Analysis: Determine the 1Cso of the chemotherapeutic drug in the presence and
absence of Ko 143 for both cell lines. A significant decrease in the ICso of the drug in BCRP-
overexpressing cells in the presence of Ko 143 indicates chemosensitization. The "fold-
reversal" can be calculated by dividing the ICso of the drug alone by the ICso of the drug in
the presence of Ko 143.

Visualizations
Signaling Pathway of BCRP Inhibition by Ko 143
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes: Effective Concentration of Ko 143 for
Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673739#effective-concentration-of-ko-143-for-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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